

# Introduction: The Structural Elucidation of a Key Biphenyl Derivative

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## Compound of Interest

Compound Name: *2,2'-Biphenyldiacetic acid*

Cat. No.: *B1584892*

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**2,2'-Biphenyldiacetic acid** (C<sub>16</sub>H<sub>14</sub>O<sub>4</sub>, Molar Mass: 270.28 g/mol) is a bifunctional organic compound featuring a biphenyl core with acetic acid moieties at the 2 and 2' positions.[1] This unique architecture, with its potential for atropisomerism and its utility as a chelating agent or a building block in supramolecular chemistry and materials science, necessitates unambiguous structural characterization. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), are the cornerstones of this analytical process.

This guide provides a comprehensive overview of the spectroscopic data for **2,2'-Biphenyldiacetic acid**. It is designed for researchers and drug development professionals, offering not just data, but the underlying principles and field-proven methodologies for its acquisition and interpretation. We will explore the causality behind experimental choices and present the data in a clear, structured format to facilitate its application in research and development.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Proton and Carbon Skeleton

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution.[2] By probing the magnetic properties of atomic nuclei, primarily <sup>1</sup>H (proton) and <sup>13</sup>C (carbon-13), we can map the connectivity and chemical environment of each atom.

## Expertise in Practice: Experimental Protocol for NMR Analysis

The choice of solvent and experimental parameters is critical for acquiring high-quality, interpretable NMR data.

Step-by-Step Protocol:

- Sample Preparation:
  - Accurately weigh approximately 5-10 mg of **2,2'-Biphenyldiacetic acid**.
  - Transfer the solid to a clean, dry 5 mm NMR tube.
  - Add approximately 0.6-0.7 mL of a suitable deuterated solvent. Dimethyl sulfoxide- $d_6$  (DMSO- $d_6$ ) is an excellent choice as it readily dissolves the carboxylic acid and, crucially, its acidic protons are often observable in this solvent, unlike in deuterated chloroform ( $CDCl_3$ ) where they may exchange too rapidly.
  - Cap the tube and gently vortex or sonicate until the sample is fully dissolved.
- Instrument Setup & Data Acquisition:
  - The spectra should be acquired on a spectrometer operating at a field strength of 300 MHz or higher to ensure adequate signal dispersion, particularly in the aromatic region.[3]
  - Tune and shim the instrument to optimize magnetic field homogeneity.
  - For  $^1H$  NMR: Acquire data with a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio. A standard pulse program is typically used with a relaxation delay of 1-2 seconds.[4]
  - For  $^{13}C$  NMR: Acquire data using a proton-decoupled pulse sequence. A greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of the  $^{13}C$  nucleus.[5]

- All chemical shifts ( $\delta$ ) are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard ( $\delta = 0.00$  ppm).[6]

## Data Interpretation and Structural Assignment

The molecular symmetry of **2,2'-Biphenyldiacetic acid** significantly simplifies its NMR spectra. The two phenyl rings and their corresponding acetic acid side chains are chemically equivalent.

Caption: Molecular structure of **2,2'-Biphenyldiacetic acid** with labeling for NMR assignments.

### <sup>1</sup>H NMR Spectrum Analysis

- Carboxylic Acid Protons (-COOH): A very broad singlet is expected far downfield, typically > 10 ppm. Its broadness is due to hydrogen bonding and chemical exchange.
- Aromatic Protons (Ar-H): Due to the symmetry, there are four distinct sets of aromatic protons, each integrating to 2H. They will appear as complex multiplets in the typical aromatic region of 7.0-8.0 ppm. The exact splitting patterns depend on the dihedral angle between the phenyl rings.
- Methylene Protons (-CH<sub>2</sub>-): The four methylene protons are chemically equivalent and are adjacent to an aromatic ring and a carboxylic acid group. They are expected to appear as a sharp singlet, integrating to 4H, typically in the range of 3.5-4.0 ppm.[7]

### <sup>13</sup>C NMR Spectrum Analysis

Based on symmetry, eight distinct carbon signals are expected.

- Carbonyl Carbons (-COOH): These will be the most downfield signals, typically appearing in the 170-185 ppm range.[8]
- Aromatic Carbons (Ar-C): Six distinct signals are expected. The two carbons directly bonded to the other phenyl ring (C1, C1') and the two carbons bonded to the methylene groups (C2, C2') will be quaternary and thus may have weaker signals. The remaining four signals will correspond to the protonated aromatic carbons. The full range is typically 125-150 ppm.
- Methylene Carbons (-CH<sub>2</sub>-): One signal is expected for the two equivalent methylene carbons, typically in the 35-45 ppm range.

Table 1: Predicted NMR Spectroscopic Data for **2,2'-Biphenyldiacetic Acid**

<sup>1</sup> H NMR	Predicted $\delta$ (ppm)	Multiplicity	Integration	Assignment
Carboxylic Acid	> 10.0	br s	2H	-COOH
Aromatic	7.0 - 8.0	m	8H	Ar-H
Methylene	~3.7	s	4H	-CH <sub>2</sub> -

<sup>13</sup> C NMR	Predicted $\delta$ (ppm)	Assignment
Carbonyl	170 - 185	-COOH
Aromatic Quaternary	135 - 150	C1/C1', C2/C2'
Aromatic CH	125 - 135	C3-C6, C3'-C6'
Methylene	35 - 45	-CH <sub>2</sub> -

(br s = broad singlet, s = singlet, m = multiplet)

## Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.[2]

## Expertise in Practice: Experimental Protocol for FT-IR Analysis

For a solid sample like **2,2'-Biphenyldiacetic acid**, the KBr (potassium bromide) pellet method is a robust and widely used technique.

Step-by-Step Protocol:

- Sample Preparation:
  - Thoroughly grind 1-2 mg of **2,2'-Biphenyldiacetic acid** with approximately 100-200 mg of dry, IR-grade KBr powder in an agate mortar and pestle. The goal is to create a fine, homogeneous mixture.
  - Transfer the mixture to a pellet-forming die.
  - Place the die under a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent pellet.
- Data Acquisition:
  - Place the KBr pellet in the sample holder of an FT-IR spectrometer.
  - Record a background spectrum of the empty sample chamber to subtract atmospheric H<sub>2</sub>O and CO<sub>2</sub> signals.
  - Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm<sup>-1</sup>. The resulting spectrum is usually plotted as transmittance (%) versus wavenumber (cm<sup>-1</sup>).

## Data Interpretation

The IR spectrum of **2,2'-Biphenyldiacetic acid** is dominated by the features of the carboxylic acid and the aromatic rings.<sup>[1]</sup>

- O-H Stretch: A very broad and strong absorption band is expected from approximately 2500 to 3300 cm<sup>-1</sup>. This breadth is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.<sup>[9]</sup>
- C-H Stretch (Aromatic): Sharp, medium-intensity peaks typically appear just above 3000 cm<sup>-1</sup> (e.g., 3010-3100 cm<sup>-1</sup>).
- C-H Stretch (Aliphatic): Medium-intensity peaks from the -CH<sub>2</sub>- groups are expected just below 3000 cm<sup>-1</sup> (e.g., 2900-2980 cm<sup>-1</sup>).

- C=O Stretch: A very strong, sharp absorption corresponding to the carbonyl group of the carboxylic acid is expected in the range of 1680-1720  $\text{cm}^{-1}$ .<sup>[9][10]</sup>
- C=C Stretch (Aromatic): Several medium to weak sharp peaks will be present in the 1450-1600  $\text{cm}^{-1}$  region, characteristic of the phenyl rings.
- C-O Stretch & O-H Bend: Strong bands associated with the C-O stretching and O-H in-plane bending of the carboxylic acid group are found in the 1200-1440  $\text{cm}^{-1}$  region.

Table 2: Characteristic IR Absorptions for **2,2'-Biphenyldiacetic Acid**

Wavenumber ( $\text{cm}^{-1}$ )	Intensity	Vibrational Mode Assignment
2500 - 3300	Strong, Broad	O-H stretch (Carboxylic acid dimer)
~3050	Medium	C-H stretch (Aromatic)
~2950	Medium	C-H stretch (Aliphatic -CH <sub>2</sub> -)
~1700	Strong, Sharp	C=O stretch (Carboxylic acid)
1450 - 1600	Medium-Weak	C=C stretch (Aromatic ring)
1200 - 1440	Strong	C-O stretch and O-H bend (Carboxylic acid)

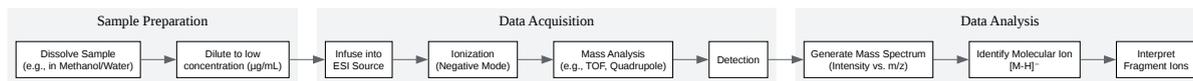
## Mass Spectrometry: Determining Molecular Weight and Fragmentation

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio ( $m/z$ ) of ionized molecules.<sup>[2]</sup> It provides the exact molecular weight and valuable structural information from the fragmentation patterns of the molecule.

## Expertise in Practice: Experimental Protocol for ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like carboxylic acids, as it typically keeps the molecule intact.<sup>[11]</sup> Analysis is often performed in

negative ion mode to deprotonate the acidic sites.



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Caption: General workflow for Electrospray Ionization Mass Spectrometry (ESI-MS) analysis.

Step-by-Step Protocol:

- Sample Preparation:
  - Prepare a stock solution of **2,2'-Biphenyldiacetic acid** (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
  - Further dilute this stock solution with the mobile phase (e.g., 50:50 methanol:water) to a final concentration in the low µg/mL or ng/mL range. A small amount of a weak base like ammonium hydroxide can be added to promote deprotonation.
- Data Acquisition:
  - The sample is introduced into the ESI source via direct infusion using a syringe pump.
  - Set the mass spectrometer to operate in negative ion mode.
  - Optimize source parameters (e.g., capillary voltage, nebulizing gas pressure, drying gas temperature) to achieve a stable signal.
  - Acquire the mass spectrum over an appropriate m/z range (e.g., 50-500 Da).

## Data Interpretation

The molecular formula is C<sub>16</sub>H<sub>14</sub>O<sub>4</sub>, with a monoisotopic mass of 270.0892 Da.<sup>[1]</sup>

- **Molecular Ion Peak:** In negative mode ESI-MS, the most prominent peak is expected to be the deprotonated molecule,  $[M-H]^-$ , at an  $m/z$  of 269.08.
- **Fragmentation:** While ESI is a soft technique, some in-source fragmentation can be induced. Common neutral losses from carboxylic acids include the loss of  $H_2O$  (18 Da) and  $CO_2$  (44 Da). A significant fragmentation pathway would be the loss of a carboxymethyl radical followed by deprotonation, or the loss of  $CO_2$  from the parent ion.

Table 3: Predicted Mass Spectrometry Data for **2,2'-Biphenyldiacetic Acid** (Negative ESI)

<b>m/z (Da)</b>	<b>Ion Formula</b>	<b>Interpretation</b>
269.08	$[C_{16}H_{13}O_4]^-$	Molecular Ion $[M-H]^-$
225.09	$[C_{15}H_{13}O_2]^-$	Loss of $CO_2$ (44 Da) from the molecular ion
211.07	$[C_{14}H_{11}O_2]^-$	Loss of the carboxymethyl group ( $-CH_2COOH$ )

## Conclusion

The collective application of NMR, IR, and Mass Spectrometry provides a definitive and multi-faceted structural confirmation of **2,2'-Biphenyldiacetic acid**. NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and aromatic functional groups, and Mass Spectrometry verifies the molecular weight and provides insight into fragmentation pathways. The protocols and data interpretations outlined in this guide serve as a robust framework for researchers requiring rigorous characterization of this and structurally related compounds, ensuring scientific integrity and enabling further progress in drug development and materials science.

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